molecular formula C13H21NO3 B14169091 2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol CAS No. 25452-30-6

2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol

Cat. No.: B14169091
CAS No.: 25452-30-6
M. Wt: 239.31 g/mol
InChI Key: UYVHLXOBRGUSAJ-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is an organic compound that features a benzylamine structure with two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol typically involves the reaction of 2,3-dimethoxybenzylamine with a suitable alkylating agent. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol
  • 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
  • 2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (phenyl)amino]acetic acid

Uniqueness

2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups can enhance its solubility and binding properties compared to similar compounds.

Properties

CAS No.

25452-30-6

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H21NO3/c1-13(2,9-15)14-8-10-6-5-7-11(16-3)12(10)17-4/h5-7,14-15H,8-9H2,1-4H3

InChI Key

UYVHLXOBRGUSAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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